N-cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Lipophilicity Drug-likeness ADME prediction

N-Cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1008018-85-6; synonym CTQA) is a synthetic small molecule belonging to the tetrahydroquinoxalinone acetamide class, characterized by a 3-oxo-1,2,3,4-tetrahydroquinoxaline core linked via an acetamide bridge to an N-cyclohexyl moiety. Its molecular formula is C16H21N3O2 with a molecular weight of 287.36 g/mol.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS No. 1008018-85-6
Cat. No. B255339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
CAS1008018-85-6
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
InChIInChI=1S/C16H21N3O2/c20-15(17-11-6-2-1-3-7-11)10-14-16(21)19-13-9-5-4-8-12(13)18-14/h4-5,8-9,11,14,18H,1-3,6-7,10H2,(H,17,20)(H,19,21)
InChIKeyYINQSHIVHBYKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1008018-85-6): Core Identity and Physicochemical Baseline for Procurement


N-Cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1008018-85-6; synonym CTQA) is a synthetic small molecule belonging to the tetrahydroquinoxalinone acetamide class, characterized by a 3-oxo-1,2,3,4-tetrahydroquinoxaline core linked via an acetamide bridge to an N-cyclohexyl moiety . Its molecular formula is C16H21N3O2 with a molecular weight of 287.36 g/mol . Predicted physicochemical properties include a calculated LogP of approximately 2.26, a topological polar surface area (TPSA) of 70.23 Ų, three hydrogen bond donors, three hydrogen bond acceptors, and zero violations of Lipinski's Rule of Five, indicating favorable drug-like characteristics . The compound is commercially available from multiple suppliers at purities ranging from 95% to ≥98% .

Why N-Cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Cannot Be Casually Swapped with Other Tetrahydroquinoxalinone Acetamides


The tetrahydroquinoxalinone acetamide scaffold is pharmacologically permissive, meaning that even minor substituent changes at the N-amide position can profoundly alter target engagement profiles, lipophilicity, and metabolic stability. The N-cyclohexyl substituent in CAS 1008018-85-6 confers a distinct conformational and electronic profile compared to N-aryl analogs (e.g., N-(4-ethoxyphenyl) or N-(4-chlorophenyl) derivatives, CAS 40375-94-8 and related compounds) [1]. Published SAR from the dihydroquinoxalinone acetamide class demonstrates that replacement of the core β-amino acid scaffold with dihydroquinoxalinone acetic acid increases in vitro potency and metabolic stability at the bradykinin B1 receptor, with the most optimized compounds achieving IC₅₀ values below 0.2 nM, while less optimized analogs in the same series show IC₅₀ values exceeding 4000 nM—a >20,000-fold potency span driven entirely by peripheral substituent variation [2][3]. Consequently, generic substitution among tetrahydroquinoxalinone acetamides without matched comparator data introduces unacceptable risk of target inactivity or altered ADME properties.

N-Cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


N-Cyclohexyl vs. N-Aryl Substituent: Lipophilicity-Driven Differentiation in Predicted ADME Profile

The N-cyclohexyl substituent in CAS 1008018-85-6 produces a predicted LogP of approximately 2.26, which is substantially higher than the N-ethyl analog (predicted LogP ~0.9–1.1) and comparable to or slightly lower than N-aryl derivatives such as N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 40375-94-8, predicted LogP ~2.8–3.2; MW 339.39) . The TPSA of 70.23 Ų and zero Rule-of-5 violations for CAS 1008018-85-6 place it within the favorable oral drug-likeness space, whereas the N-(4-ethoxyphenyl) analog has higher molecular weight and hydrophobicity that may push toward solubility-limited absorption .

Lipophilicity Drug-likeness ADME prediction

Unsubstituted vs. 6,7-Dimethyl Aromatic Ring: Impact on Molecular Weight, Ligand Efficiency, and Scaffold Minimalism

CAS 1008018-85-6 bears an unsubstituted tetrahydroquinoxalinone aromatic ring, whereas its closest commercially available cyclohexyl congener, N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1008038-58-1), carries two methyl groups at the 6- and 7-positions . The 6,7-dimethyl substitution increases molecular weight from 287.36 to 315.42 (+28 Da) and introduces additional lipophilic bulk (predicted LogP increase of ~0.6–0.8 units) without a defined biological rationale in the primary literature . From a ligand efficiency perspective, the unsubstituted scaffold of CAS 1008018-85-6 provides a lower molecular weight starting point, which is preferred in fragment-based and lead-optimization campaigns where every added atom must earn its place through measurable affinity gain [1].

Ligand efficiency Fragment-based design Molecular weight optimization

N-Cyclohexyl Acetamide vs. N-Aryl Acetamide in Antifungal Tetrahydroquinoxalinone Series: Scaffold-Level Biological Divergence

A defined series of N-aryl-2-[(2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamides has been synthesized and screened for antifungal activity against Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, and Microsporum gypsum [1]. In this series, antifungal potency is critically dependent on the nature and substitution pattern of the N-aryl group, with distinct activity cliffs observed between closely related anilide substituents [1]. CAS 1008018-85-6 replaces the N-aryl group with an N-cyclohexyl moiety, which eliminates the aromatic π-system at the amide nitrogen and replaces it with a saturated cyclohexyl ring. This fundamental electronic and conformational change predicts a divergent biological profile from the N-aryl antifungal series; the compound cannot be assumed to share the antifungal SAR of its N-aryl congeners without direct testing.

Antifungal SAR Tetrahydroquinoxalinone

Dihydroquinoxalinone Acetamide Class Potency Range: Contextualizing the Scaffold's Pharmacological Dynamic Range

Published SAR on the dihydroquinoxalinone acetamide class at the bradykinin B1 receptor reveals an extraordinary potency dynamic range: the most optimized compounds achieve IC₅₀ values below 0.2 nM, whereas less potent members of the same series exhibit IC₅₀ values exceeding 4000 nM (>4 μM) [1][2]. This >20,000-fold span is driven by variations in the amine-bearing side chain and N-sulfonamide substitution, not by changes to the core tetrahydroquinoxalinone ring [1]. CAS 1008018-85-6 occupies an intermediate structural space within this class: it retains the unadorned tetrahydroquinoxalinone core (favorable) but bears an N-cyclohexyl acetamide side chain that has not been specifically characterized in published B1 receptor assays. The class-level SAR indicates that this compound's B1 potency cannot be predicted by interpolation and must be determined experimentally.

Bradykinin B1 GPCR antagonism Potency range

Commercial Availability and Purity Benchmarking Across Authorized Suppliers

CAS 1008018-85-6 is available from multiple established chemical suppliers with documented purity specifications. Santa Cruz Biotechnology offers catalog sc-331246 in 500 mg quantity . Leyan (Shanghai Haohong Biomedical) supplies the compound at 98% purity (Product No. 1798646) . CymitQuimica specifies a minimum purity of 95% . MolCore lists NLT 98% purity under ISO certification . This multi-supplier landscape provides procurement flexibility; however, purity specifications vary (95% to ≥98%), and batch-specific Certificate of Analysis documentation should be requested, consistent with Santa Cruz Biotechnology's explicit recommendation to consult the CoA for exact batch data including water content .

Supplier comparison Purity specification Procurement

Predicted Physicochemical Stability: Boiling Point and Thermal Processing Window

CAS 1008018-85-6 has a predicted boiling point of 591.7 ± 39.0 °C at 760 mmHg and a flash point of 231.5 ± 27.2 °C, with a predicted density of 1.2 ± 0.1 g/cm³ . These values indicate a high thermal processing window suitable for solvent evaporation, vacuum drying, and short-term thermal stress in formulation development. The predicted vapor pressure is low (approximately 0.0 ± 1.7 mmHg at 25 °C), suggesting minimal volatility loss during ambient handling . While these are computationally predicted values (ACD/Labs Percepta), they provide a procurement-relevant baseline for storage and handling specifications that is not uniformly available for all tetrahydroquinoxalinone analog compounds.

Thermal stability Process chemistry Physicochemical properties

Recommended Application Scenarios for N-Cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Based on Quantitative Evidence


Lead Optimization Starting Point: Unsubstituted Tetrahydroquinoxalinone Scaffold with Favorable Ligand Efficiency

Medicinal chemistry teams pursuing fragment-based or lead-optimization campaigns on the tetrahydroquinoxalinone scaffold should prioritize CAS 1008018-85-6 over the 6,7-dimethyl analog (CAS 1008038-58-1) due to its lower molecular weight (287.36 vs. 315.42 Da; Δ = +28 Da) and correspondingly higher ligand efficiency potential . The unsubstituted aromatic ring preserves all vectors for subsequent SAR exploration without pre-committing to lipophilic bulk that may later prove unnecessary for target engagement.

ADME Profiling Studies: Intermediate Lipophilicity Window for Permeability-Solubility Balance Assessment

CAS 1008018-85-6 occupies an intermediate lipophilicity range (predicted LogP ~2.26) that makes it a suitable candidate for parallel ADME profiling against both more hydrophilic (N-ethyl) and more lipophilic (N-aryl) tetrahydroquinoxalinone acetamide analogs . Its zero Rule-of-5 violations and TPSA of 70.23 Ų predict favorable oral absorption, positioning it as a reference compound for establishing the lipophilicity-permeability-solubility relationship within this chemotype.

Scaffold-Hopping Probe for Tetrahydroquinoxalinone Biological Target Deconvolution

Because CAS 1008018-85-6 combines the conserved tetrahydroquinoxalinone core with a structurally divergent N-cyclohexyl acetamide side chain (non-aromatic, conformationally flexible chair), it serves as an informative scaffold-hopping probe for target deconvolution studies [1]. Differential biological activity compared to characterized N-aryl analogs (e.g., the antifungal N-aryl series from Goel et al., 2011, or the B1 antagonist dihydroquinoxalinone acetamides from Chen et al., 2008) can help discriminate target-specific binding requirements from non-specific membrane interactions.

Multi-Supplier Procurement with Defined Purity Tiering for Assay Development

Researchers developing sensitive biochemical or cell-based assays can leverage the multi-supplier landscape for CAS 1008018-85-6 to source material at the purity grade matching their assay requirements [1]. For primary screening, 95% minimum purity (CymitQuimica) may suffice; for quantitative pharmacology or co-crystallization studies, 98%+ purity (Leyan, MolCore) with batch-specific CoA documentation is recommended. The availability of 500 mg unit sizes from Santa Cruz Biotechnology (sc-331246) is appropriate for initial SAR exploration without large-volume commitment.

Quote Request

Request a Quote for N-cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.